An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole
An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole
Foreword: A Framework for Characterization
The 1,2,4-triazole moiety is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous antifungal, anticancer, and herbicidal agents.[1][2][3][4] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. This guide focuses on a specific derivative, 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole , a molecule of interest for its potential biological activities.
As specific experimental data for this compound is not extensively documented in publicly accessible literature, this document serves a dual purpose. It is both a repository of known and predicted information and, more importantly, a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide not just data, but a robust, scientifically-grounded approach for researchers to fully characterize this and similar novel triazole derivatives in their own laboratories. The protocols and rationale described herein are designed to ensure data integrity, reproducibility, and a thorough understanding of the molecule's behavior.
Molecular Identity and Structural Verification
Before any physicochemical evaluation, the unequivocal confirmation of the molecular structure and purity is paramount. The identity of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole is defined by its specific arrangement of atoms and bonds.
Chemical Structure:
Caption: 2D Structure of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole
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Molecular Formula: C₅H₈ClN₃
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Molecular Weight: 145.59 g/mol [5]
Recommended Spectroscopic Confirmation
The synthesis of novel 1,2,4-triazole derivatives is well-documented, often involving nucleophilic substitution or cycloaddition reactions.[6][7][8][9][10][11] Following synthesis, confirmation should be performed using a suite of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. Key expected signals for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole would include two distinct singlets in the aromatic region for the triazole protons, and a series of multiplets and a doublet in the aliphatic region corresponding to the chloropropyl group.[1][12][13][14][15][16]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, which should correspond to the calculated molecular weight.[13]
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Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the presence of key functional groups. For this molecule, characteristic peaks would correspond to C-H, C=N, and C-N stretching vibrations within the triazole ring and alkyl chain.
Core Physicochemical Properties
The following table summarizes the calculated or predicted physicochemical properties for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. Where experimental data is unavailable, this is noted, and a detailed protocol for its determination is provided in Section 3.0.
| Property | Value / Status | Method / Source | Significance in Drug Development |
| Molecular Formula | C₅H₈ClN₃ | --- | Fundamental molecular identity. |
| Molecular Weight | 145.59 g/mol | IUPAC Atomic Weights | Influences diffusion, formulation, and dosing. |
| Physical State | Solid (Predicted) | Based on parent triazole[17] | Impacts handling, formulation, and stability. |
| Melting Point | Not Available | See Protocol 3.1 | Defines purity, polymorphism, and solid-state stability. |
| Boiling Point | Not Available | See Protocol 3.2 | Relevant for purification (distillation) and thermal stability assessment. |
| Water Solubility | Not Available | See Protocol 3.3 | Critical for bioavailability, formulation, and administration route. |
| logP (Octanol/Water) | ~0.8 - 1.5 (Predicted) | Computational (Fragment-based) | Key indicator of lipophilicity, affecting membrane permeability and ADME properties. |
| pKa | ~2.3 (Predicted, Basic) | Computational | Governs ionization state at physiological pH, impacting solubility and receptor binding. |
| Chemical Stability | Not Available | See Protocol 3.4 | Determines shelf-life, degradation pathways, and storage conditions. |
Standardized Experimental Protocols
The following section provides detailed, field-proven methodologies for the experimental determination of the core physicochemical properties. The causality behind experimental choices is explained to ensure a deep understanding of the process.
Protocol: Melting Point Determination via Capillary Method
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) suggests high purity, while a broad range often indicates the presence of impurities, which depress and broaden the melting point. This method is simple, requires minimal sample, and is highly reliable.
Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
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Reporting: Report the result as a temperature range.
Protocol: Boiling Point Determination (Microscale)
Expertise & Rationale: For non-volatile compounds or when only small amounts of material are available, a microscale method is preferred. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
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Setup: Place a few drops of the liquid sample into a small test tube (Thiele tube or similar).
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Inverted Capillary: Place a small, sealed-end capillary tube, open end down, into the liquid.
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Heating: Heat the apparatus slowly and evenly.
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Observation: As the temperature rises, air trapped in the capillary will bubble out. The boiling point is the temperature at which, upon slight cooling, the liquid begins to be drawn back into the capillary tube. This is the point where the external pressure equals the internal vapor pressure.
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Reporting: Record the temperature and the atmospheric pressure at which the measurement was taken.
Protocol: Aqueous and Organic Solubility Determination
Expertise & Rationale: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The "shake-flask" method is the gold standard, as it ensures that the solution reaches equilibrium, providing a thermodynamically accurate measurement.[18] Testing solubility at different pH values is crucial for ionizable compounds like triazoles.
Methodology:
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Preparation: Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired solvent (e.g., purified water, pH 4.0 buffer, pH 7.4 buffer, n-octanol).
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Sample Addition: Add a pre-weighed excess of the compound to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
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Equilibration: Seal the vials and place them in a shaker or rotator in a constant temperature bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[18] The duration may need to be determined empirically.
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Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.
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Sampling & Analysis: Carefully withdraw a known volume of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation: The solubility is reported in units such as mg/mL or mol/L.
Caption: Experimental Workflow for Shake-Flask Solubility Determination.
Protocol: Lipophilicity (logP) Determination by Shake-Flask Method
Expertise & Rationale: The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity.[19] It governs how a drug partitions between the aqueous and lipid environments of the body, profoundly affecting absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the most direct and accurate way to measure this property.[19][20]
Methodology:
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Phase Pre-saturation: Mix equal volumes of n-octanol and purified water (or pH 7.4 buffer for LogD) in a separatory funnel. Shake vigorously and allow the layers to separate completely. This ensures both phases are mutually saturated.
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Stock Solution: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).
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Partitioning: Add a known volume of the pre-saturated aqueous phase and pre-saturated n-octanol phase to a vial. Add a small aliquot of the stock solution.
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Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.
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Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Aqueous]. The final value is reported as logP = log₁₀(P).[19]
Caption: Workflow for logP Determination via the Shake-Flask Method.
Protocol: Chemical Stability Assessment by Forced Degradation
Expertise & Rationale: Understanding a compound's stability is critical for determining its shelf life and identifying potential degradation products.[21][22] Forced degradation studies under accelerated (stressed) conditions (e.g., extreme pH, temperature) are used to rapidly assess hydrolytic stability.[22] A stability-indicating HPLC method is crucial to separate the parent compound from any degradants.
Methodology:
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Solution Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in different media:
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Acidic: 0.1 M HCl
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Neutral: Purified Water
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Alkaline: 0.1 M NaOH
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Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 50°C).
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Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
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Quenching: Immediately neutralize the acidic and alkaline samples to stop further degradation before analysis.
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HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method.
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Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. This allows for the determination of the degradation rate and half-life under each condition.[22]
Conclusion and Forward Outlook
The comprehensive physicochemical characterization of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole is a foundational step in unlocking its potential. While predictive tools offer valuable initial insights, rigorous experimental determination as outlined in this guide is non-negotiable for advancing a compound through any research and development pipeline. The provided protocols for determining solubility, lipophilicity, and stability represent the industry-standard methodologies required to build a robust data package. This information is the bedrock upon which all subsequent formulation, pharmacology, and toxicology studies are built, ultimately dictating the compound's path toward becoming a viable therapeutic or agrochemical agent.
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